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Compound of Interest

Compound Name: 5-Fluoro-2-methylpyridine

Cat. No.: B1303128

The pyridine ring is a fundamental scaffold in medicinal chemistry, often used as a bioisostere
for a benzene ring. Its nitrogen atom provides a key hydrogen bond acceptor site, which can be
critical for molecular recognition and binding affinity at biological targets. The incorporation of
fluorine into such scaffolds has become a cornerstone of modern drug design. Fluorine's
unique properties—high electronegativity, small size, and ability to form strong bonds with
carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding
interactions.[2] In 5-Fluoro-2-methylpyridine, these effects are combined with the electronic
contribution of a methyl group, making it a highly valuable intermediate for creating complex
and potent molecules.[1]

Molecular Geometry and Structure

The foundational structure of 5-Fluoro-2-methylpyridine is a six-membered aromatic
heterocycle. The molecule is planar, with the geometry being a direct consequence of the sp?
hybridization of the ring atoms.

Bond Parameters and Conformation

The bond lengths and angles of the pyridine ring are perturbed by the substituents. The C-F
bond is notably strong and short, while the methyl group’'s C-C bond is a typical sp?-sp? single
bond. The internal ring angles are slightly distorted from the ideal 120° of a perfect hexagon
due to the presence of the heteroatom (Nitrogen) and the electronic push-pull effects of the
substituents. While precise, definitive bond lengths and angles for this specific molecule would
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be determined via single-crystal X-ray diffraction, expected values can be inferred from related
structures.[3][4][5]

Table 1: Key Physicochemical Properties of 5-Fluoro-2-methylpyridine

Property Value Source
CAS Number 31181-53-0 [6][7]
Molecular Formula CeHeFN [1][6]
Molecular Weight 111.12 g/mol [1][6]
Appearance Light yellow liquid [1]
Boiling Point 114.7 °C [1][8]

Structural Visualization

The IUPAC name for this compound is 5-fluoro-2-methylpyridine.[6] The numbering of the
pyridine ring begins at the nitrogen atom and proceeds towards the methyl-substituted carbon.

Caption: Molecular structure of 5-Fluoro-2-methylpyridine (CAS: 31181-53-0).

Electronic Structure and Bonding Principles

The reactivity and properties of 5-Fluoro-2-methylpyridine are governed by the combined
electronic effects of its functional groups.

e Fluorine Atom (at C5): As the most electronegative element, fluorine exerts a powerful
electron-withdrawing inductive effect (-1), pulling electron density from the ring through the
sigma bond framework. This effect generally deactivates the ring towards electrophilic
substitution. It also possesses lone pairs that can participate in a weak, electron-donating
mesomeric effect (+M), but for halogens, the inductive effect is overwhelmingly dominant.

» Methyl Group (at C2): The methyl group is electron-donating via a positive inductive effect
(+1) and hyperconjugation. This increases electron density on the ring, particularly at the
ortho and para positions relative to it (C3, C5, and N1).
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This push-pull system—an electron-donating group ortho to the nitrogen and an electron-
withdrawing group meta to it—creates a highly specific electron density distribution. This fine-
tuning is crucial for modulating the pKa of the pyridine nitrogen and directing the
regioselectivity of further chemical transformations.

Spectroscopic Sighature and Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural
confirmation of 5-Fluoro-2-methylpyridine. While public experimental spectra for this specific
compound are limited, data can be reliably predicted based on established principles and
analysis of its isomers.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecule's carbon-hydrogen framework.

e 1H NMR: The spectrum is expected to show three distinct signals in the aromatic region and
one signal in the aliphatic region.

o Asinglet for the methyl (-CHs) protons around & 2.3-2.5 ppm.

o Three aromatic protons, each appearing as multiplets due to complex spin-spin coupling
with each other and with the fluorine atom.

e 13C NMR: The spectrum will display seven unique carbon signals.

o The carbon attached to fluorine (C5) will appear as a doublet with a large one-bond
coupling constant (*1JC-F) of approximately 230-250 Hz.

o Other ring carbons will also show smaller couplings to fluorine (2JC-F, 3JC-F).

e F NMR: A single resonance is expected, with its chemical shift being indicative of the
electronic environment. This signal will be split into a multiplet due to coupling with the
adjacent aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and bonding within the molecule.
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Table 2: Predicted Characteristic IR Absorption Bands

Vibrational Mode Approximate Wavenumber (cm~*)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch (-CHs) 3000 - 2850
Aromatic C=C and C=N Stretch 1600 - 1450
C-F Stretch 1250 - 1000

A Validated Experimental Workflow

The synthesis and verification of 5-Fluoro-2-methylpyridine require a systematic and self-
validating workflow, ensuring the final product's identity and purity.

Structural Validation

Synthesis & Purification

Diazotization
G—Ammw}msmylpynmnH (NaNw, Hal, HPFe) Hherma\ DecumposmnHkaup& Exuacuur)—»[cmmn Chromatogray

Click to download full resolution via product page

Caption: A self-validating workflow for the synthesis and characterization of 5-Fluoro-2-
methylpyridine.

Synthesis Protocol via Diazotization
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The following protocol is a robust method for preparing 5-Fluoro-2-methylpyridine from a
commercially available precursor.[7][10]

Diazonium Salt Formation: Dissolve 5-Amino-2-methylpyridine in a mixture of water and
concentrated HCI and cool the solution to 0 °C in an ice bath. The low temperature is critical
to ensure the stability of the resulting diazonium salt.

Add a solution of sodium nitrite (NaNO:2) portion-wise, maintaining the temperature between
-5 °C and 0 °C to control the exothermic reaction.

After stirring, add 60% hexafluorophosphoric acid (HPFs) dropwise. This causes the
diazonium hexafluorophosphate salt to precipitate.

Fluorination: Isolate the precipitate by filtration. The solid is then heated carefully to
approximately 100 °C. The thermal decomposition of the diazonium salt is highly exothermic
and results in the formation of the fluorinated pyridine. This is a variation of the Balz-
Schiemann reaction.

Workup and Purification: Cool the resulting oily material. Basify the mixture with a dilute
sodium hydroxide solution to a pH of ~10 and extract the product with an organic solvent like
dichloromethane.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

Purify the crude residue via column chromatography over neutral alumina to yield pure 5-
fluoro-2-methylpyridine as an oil.[7][10]

Protocol for Spectroscopic Characterization

The following is a generalized methodology for acquiring NMR data to validate the product's
structure.[9]

o Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in
approximately 0.7 mL of a deuterated solvent (e.g., CDCI3) in a 5 mm NMR tube.
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» Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or
higher). Optimize the magnetic field homogeneity by shimming.

e Acquire a standard *H NMR spectrum.
e Acquire a proton-decoupled 3C NMR spectrum.
« If available, acquire a *°*F NMR spectrum.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the raw data to obtain the final spectra for analysis.

Applications in Drug Development and Agroscience

5-Fluoro-2-methylpyridine is not typically an active ingredient itself but rather a high-value
intermediate.[1][11] Its structure is incorporated into larger molecules to impart desirable
properties.

o Pharmaceutical Development: It serves as a key building block for synthesizing active
pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1] The
fluorine atom can block sites of metabolism, increasing the drug's half-life, and can enhance
binding affinity to target proteins through favorable electrostatic interactions.

o Agrochemicals: This compound is used in the synthesis of modern pesticides and herbicides.
[1] The fluoropyridine moiety can improve the efficacy and selectivity of these agents, leading
to more effective crop protection with a potentially better environmental profile.[1][2]

e Materials Science: The unique electronic properties and potential for coordination make it a
candidate for developing advanced materials, such as specialized polymers and ligands for
catalysis.[1]

Conclusion

The structure and bonding of 5-Fluoro-2-methylpyridine are a prime example of strategic
molecular design. The interplay between the electron-donating methyl group and the strongly
electron-withdrawing fluorine atom on the pyridine core creates a compound with unique
reactivity and desirable physicochemical properties. A comprehensive understanding of its
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geometry, electronic landscape, and spectroscopic characteristics, as detailed in this guide, is

essential for its effective application in the synthesis of next-generation pharmaceuticals,

agrochemicals, and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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